[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Description
The compound [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a fluorinated organic molecule featuring a 3,4-difluoroanilino group linked via a 2-oxoethyl bridge to a 3-fluorophenyl acetate ester. Its molecular formula is C₁₆H₁₂F₃NO₄, with a molecular weight of 339.27 g/mol. The presence of multiple fluorine atoms enhances its electronegativity and metabolic stability, making it a candidate for pharmaceutical applications where these properties are critical .
Properties
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-11-3-1-2-10(6-11)7-16(22)23-9-15(21)20-12-4-5-13(18)14(19)8-12/h1-6,8H,7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEISQRVLZKNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the reaction of 3,4-difluoroaniline with 2-oxoethyl 2-(3-fluorophenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the aromatic rings can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. The compound may inhibit or activate certain pathways, depending on its specific structure and the target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2.1. AZD1152 (Aurora Kinase Inhibitor)
Structure: AZD1152 includes a 2-oxoethyl-(3-fluorophenyl)amino group but incorporates a quinazolinyl moiety in its structure . Key Differences:
- Substituents: AZD1152 has a mono-fluoroanilino group (3-fluoro) compared to the target compound’s 3,4-difluoro substitution.
- Pharmacological Profile : AZD1152 is an aurora kinase inhibitor, indicating that structural complexity (quinazolinyl group) directs target specificity. The difluoro substitution in the target compound may improve binding affinity due to stronger electron-withdrawing effects .
2.2. [2-(4-Methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate
Structure: This compound replaces fluorine with a 4-methoxy group on the aniline ring and a cyclohexanecarbonylamino ester . Key Differences:
- Lipophilicity : The cyclohexane group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
2.3. Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Structure: Features a thiazolidinone ring conjugated to the 3-fluoroanilino group . Key Differences:
- Pharmacokinetics: The sulfur atom in the thiazolidinone may influence oxidative metabolism pathways .
2.4. 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
Structure: Substitutes the 3,4-difluoroanilino group with a 3-acetylphenyl group . Key Differences:
- Hydrogen Bonding : The acetyl group introduces a ketone, enabling hydrogen bonding distinct from fluorine’s electronegative effects.
- Molecular Weight : Lower molecular weight (329.30 g/mol) compared to the target compound (339.27 g/mol) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorination Impact: Fluorine atoms enhance metabolic stability and binding interactions due to their electronegativity and small atomic radius. The target compound’s 3,4-difluoro substitution likely offers superior pharmacokinetics compared to mono-fluoro analogs .
- Structural Complexity : Compounds like AZD1152 demonstrate that larger scaffolds (e.g., quinazolinyl) can confer target specificity, albeit with increased synthetic complexity .
- Functional Group Trade-offs : Methoxy or acetyl groups may improve solubility or hydrogen bonding but reduce stability compared to fluorine .
Biological Activity
The compound [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H16F3N2O3
- Molecular Weight : 356.33 g/mol
- CAS Number : Not specified in the search results.
The presence of difluoro and fluorophenyl groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Research indicates that compounds similar to this compound often act through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many derivatives exhibit inhibition against specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that modifications in the aniline moiety can significantly alter enzyme affinity and selectivity .
- Receptor Modulation : The compound may act as an allosteric modulator or antagonist at various receptors. Structure-activity relationship (SAR) studies highlight that substitutions on the aromatic rings can enhance or diminish receptor binding affinity .
In Vitro Studies
Several in vitro studies have assessed the biological activity of similar compounds. For example:
- Anticancer Activity : A related compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that this compound may possess anticancer properties .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines in cell culture models. This suggests a potential therapeutic role for inflammatory diseases .
Case Studies
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Case Study on Anticancer Activity :
- A study evaluated the effects of a structurally similar compound on breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways.
Compound IC50 (µM) Mechanism Similar Compound A 15 Apoptosis induction Control (DMSO) N/A No effect -
Case Study on Anti-inflammatory Activity :
- In another study, a derivative was tested for its ability to reduce TNF-alpha levels in macrophages. The results showed a significant decrease in TNF-alpha production at concentrations above 10 µM.
Concentration (µM) TNF-alpha Production (%) 0 100 10 70 20 40
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) enhances binding affinity to target proteins due to increased lipophilicity and hydrogen bonding potential.
- Aromatic Ring Modifications : Variations in the position and type of substituents on the aromatic rings can lead to significant changes in potency and selectivity for specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
